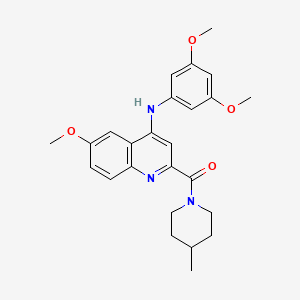
Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate
説明
Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate (EMTTC) is an organic compound that has been extensively studied in research laboratories due to its potential applications in medicinal and biochemical research. EMTTC is a structural analog of the compound ethyl 2-methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylate (EMTCC) and has been found to possess similar biochemical and physiological effects. EMTTC has been used in a variety of laboratory experiments, including those involving the synthesis of peptides, the determination of enzyme activity, and the inhibition of protein-protein interactions.
科学的研究の応用
Synthesis and Characterization
Research has demonstrated various synthesis methods for compounds structurally similar to Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate, focusing on their potential applications in medicinal chemistry and materials science. For instance, Mohamed (2021) discussed a convenient synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, highlighting a method that could be relevant for the synthesis of compounds with similar structural features for scientific exploration Mohamed, 2021.
Potential Antitumor Properties
A study by Horishny et al. (2020) synthesized new N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides and tested their antitumor properties. This research could provide insights into the development of new anticancer agents using structurally related compounds Horishny et al., 2020.
Chemical Transformations and Reactions
The study of chemical transformations and reactions of thiazole derivatives, including those similar to this compound, is crucial for understanding their reactivity and potential applications in creating new materials or drugs. For example, Boy and Guernon (2005) explored the synthesis of 2-aminoethyl-5-carbethoxythiazoles utilizing a Michael-like addition strategy, offering a methodological approach that could be applicable to the synthesis and functionalization of related thiazole compounds Boy & Guernon, 2005.
Antibacterial Activities
The research on the synthesis of novel thiazole compounds and their antibacterial activities by Qiu Li-ga (2015) demonstrates the potential of thiazole derivatives in contributing to the development of new antibacterial agents. This study suggests that compounds structurally related to this compound could also exhibit useful biological activities Qiu Li-ga, 2015.
生化学分析
Biochemical Properties
Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with sigma-1 receptors, which are involved in modulating pain and neuroprotection . The interaction with sigma-1 receptors suggests that this compound may have potential therapeutic applications in pain management and neurodegenerative diseases.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the expression of genes involved in inflammatory responses and cell survival . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as sigma-1 receptors, and modulates their activity. It can act as an enzyme inhibitor or activator, depending on the context of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as pain relief and neuroprotection . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism and biotransformation . This compound can affect metabolic flux and alter the levels of specific metabolites, leading to changes in cellular energy balance and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound in different cellular compartments. The distribution pattern of this compound can impact its biological activity and effectiveness in various tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.
特性
IUPAC Name |
ethyl 2-morpholin-4-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O3S/c1-2-19-9(17)7-8(11(12,13)14)15-10(20-7)16-3-5-18-6-4-16/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTUEPXWGDILLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2CCOCC2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

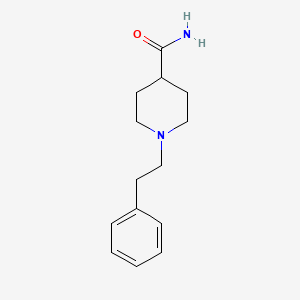
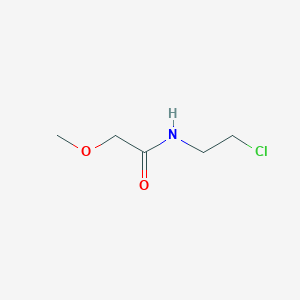
![N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B2511763.png)
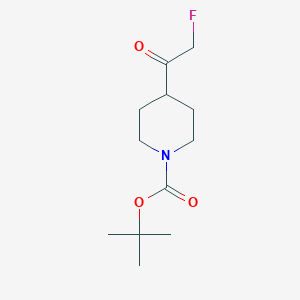
![4-Bromopyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2511766.png)
![N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2511768.png)
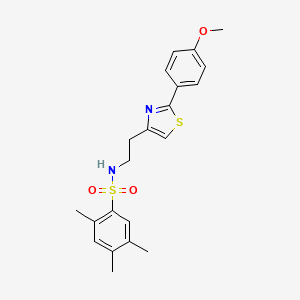

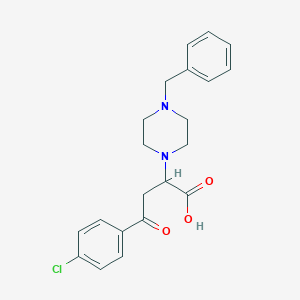
![Tert-butyl 3-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole-5-carbonyl)piperidine-1-carboxylate](/img/structure/B2511777.png)
![Tert-butyl N-[[1-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate](/img/structure/B2511779.png)
![(E)-4-(Dimethylamino)-N-ethyl-N-[(4-oxo-3H-quinazolin-2-yl)methyl]but-2-enamide](/img/structure/B2511780.png)

